N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Description
N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: is a complex organic compound featuring a bicyclic structure fused with a furyl-substituted oxadiazole moiety
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(16-11-7-9-3-4-10(11)6-9)8-22-15-18-17-14(21-15)12-2-1-5-20-12/h1-2,5,9-11H,3-4,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWADHRWQUMUBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative, typically under dehydrating conditions.
Thioether Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a suitable thiol, often under basic conditions to facilitate nucleophilic substitution.
Final Coupling: The final step involves coupling the bicyclic core with the oxadiazole-thioether intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Diels-Alder reaction and automated systems for the cyclization and coupling steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include furanones and other oxidized furyl derivatives.
Reduction: Products include amines and reduced oxadiazole derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the behavior of bicyclic systems and heterocyclic chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, due to its rigid bicyclic structure and functionalizable groups.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioether linkage allows for interactions with sulfur-containing biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Similar structure but with a thienyl ring instead of a furyl ring.
N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Similar structure but with a pyridyl ring instead of a furyl ring.
Uniqueness
The uniqueness of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide lies in its combination of a rigid bicyclic core with a flexible and functionalizable oxadiazole-thioether moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
